![molecular formula C25H29NO5 B2601266 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 903589-41-3](/img/structure/B2601266.png)
3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one
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Overview
Description
This compound is a complex organic molecule with a molecular weight of 355.39 and a chemical formula of C20H21NO5 . It is a pearl white powder with a savory aroma .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters as valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups and a large number of atoms. The compound contains a chromen-2-one group, which is a type of heterocyclic compound, along with a piperidin-1-yl group and a dimethoxyphenyl group .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a common reaction involving organoboron compounds, which are key building blocks in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
This compound is a pearl white powder with a savory aroma . It is practically insoluble or insoluble, and soluble in ethanol .Scientific Research Applications
Antibacterial and Antioxidant Activities
Compounds related to "3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one" have been synthesized and evaluated for their potential antibacterial and antioxidant properties. For instance, the synthesis, spectroscopy, and electrochemistry of new derivatives have shown significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, as well as promising antioxidant activities (Al-ayed, 2011). These findings suggest that modifications to the chromen-2-one core structure can enhance its biological activity, making it a valuable scaffold for developing new antibacterial and antioxidant agents.
Anticancer Activity
The cytotoxic activities of synthesized chromen derivatives have been assessed against various human tumor cell lines. Studies have found that certain compounds exhibit significant cytotoxic activity, indicating their potential as anticancer agents. For example, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showed promising cytotoxic activities against six human tumor cell lines (Vosooghi et al., 2010). This highlights the potential of chromen-2-one derivatives in anticancer drug development, particularly through the exploration of various substitutions on the core structure.
Crystal Structure and Synthesis Optimization
The crystal structure analysis and synthesis of chromen-2-one derivatives provide insights into the chemical properties and reactivity of these compounds, facilitating the design of new molecules with enhanced biological activities. For example, the crystal structure of a genistein-derived compound has been characterized, offering valuable information for the design of analogs with improved pharmaceutical properties (Zhang et al., 2008).
Future Directions
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . This reaction is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-piperidin-1-ylethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-17-20-9-8-19(30-14-13-26-11-5-4-6-12-26)16-22(20)31-25(27)24(17)18-7-10-21(28-2)23(15-18)29-3/h7-10,15-16H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZQKDOHTRTIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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